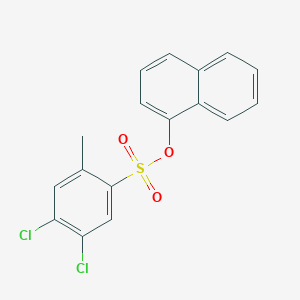

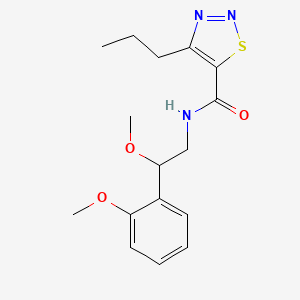

Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Scientific Research Applications

Autoxidation Reactions in Aromatic Compounds

Mono- and disulfonated naphthalene derivatives, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, are products of the anaerobic reduction of azo dyes by microorganisms. A study explored their behavior under aerobic conditions, revealing that these compounds undergo autoxidation, leading to the formation of various products. This has implications for understanding the environmental fate of azo dye reduction products and their impact on ecosystems (Kudlich et al., 1999).

Microwave-Assisted Organic Synthesis

The sulfonation of naphthalene, which includes compounds like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, has been studied under microwave energy. This approach significantly accelerates the reactions, demonstrating the potential of microwave-assisted synthesis in organic chemistry, particularly for sulfonated aromatic compounds (Abramovitch et al., 1991).

Environmental Analysis of Sulfonates

Research on the extraction and analysis of benzene- and naphthalenesulfonates in wastewater highlights the widespread use of these compounds in industries like chemical, pharmaceutical, and textile. Techniques like solid-phase extraction and liquid chromatography have been developed for their efficient detection and quantification, which is crucial for environmental monitoring and pollution control (Altenbach & Giger, 1995).

Enzyme Inhibition Activity

Sulfonamide derivatives of naphthalene, including Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been evaluated for their activity as enzyme inhibitors. This has implications for developing potential anti-inflammatory and anti-diabetic drugs, illustrating the biomedical applications of these compounds (Abbasi et al., 2015).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene units, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been synthesized and evaluated for use as proton exchange membranes. This research has relevance in the development of materials for fuel cells, emphasizing the material science applications of these compounds (Wang et al., 2015).

properties

IUPAC Name |

naphthalen-1-yl 4,5-dichloro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O3S/c1-11-9-14(18)15(19)10-17(11)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHQCRAXWHKMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)